8-Chloro-6-methyl-1,2,3,4-tetrahydroquinoline
Description
8-Chloro-6-methyl-1,2,3,4-tetrahydroquinoline (C₁₀H₁₂ClN) is a substituted tetrahydroquinoline (THQ) derivative characterized by a chloro group at position 8 and a methyl group at position 6 on the fused benzene ring. This compound belongs to a class of heterocyclic amines with a partially saturated quinoline backbone, which confers unique electronic and steric properties. Quantum mechanical calculations (DFT, HF, and semi-empirical models) have revealed its optimized molecular geometry, thermodynamic stability, and electronic properties, such as a HOMO-LUMO energy gap of ~5.3 eV, indicating moderate reactivity . Its synthesis typically involves cyclization or halogenation reactions, as evidenced by its inclusion in specialty chemical catalogs .
Properties
IUPAC Name |
8-chloro-6-methyl-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c1-7-5-8-3-2-4-12-10(8)9(11)6-7/h5-6,12H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKESXRFHEQOKIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)NCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-6-methyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroaniline with acetone in the presence of a strong acid catalyst, such as hydrochloric acid, to form the desired tetrahydroquinoline structure . The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-6-methyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroquinolines .
Scientific Research Applications
8-Chloro-6-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 8-Chloro-6-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Key structural variations among THQ derivatives include substituent type (e.g., chloro, methyl, hydroxyl, oxo), position, and stereochemistry. These differences significantly influence physicochemical properties and bioactivity. Below is a comparative analysis:
Key Insights
Bioactivity: 2-Methyl-5-hydroxy-THQ exhibits notable analgesic activity, while 8-Chloro-6-methyl-THQ lacks direct bioactivity data but shares structural motifs with active compounds like 3-dimethylamino-THQ derivatives (e.g., cardiovascular modulation ). Chloro substituents (e.g., in 8-Chloro-6-methyl-THQ vs.
Synthetic Accessibility: 8-Chloro-6-methyl-THQ is synthesized via direct halogenation, whereas 8-Bromo-2-methyl-5,6-dihydroimidazo-THQ requires multi-step condensation . Yields for 3-dimethylamino-THQ derivatives (~40–45%) are comparable to those of other substituted THQs .
Environmental Impact :
- 4,8-Dimethyl-2-oxo-THQ and 3-hydroxy-1-isopropyl-8-methyl-2-oxo-THQ are environmental degradation products, highlighting THQs’ persistence in ecosystems .
Stereochemical Effects :
- Chiral derivatives like (R)-6-Chloro-2-methyl-THQ demonstrate enantiomer-specific interactions, underscoring the importance of stereochemistry in drug design .
Biological Activity
Overview
8-Chloro-6-methyl-1,2,3,4-tetrahydroquinoline (C10H12ClN) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. With a molecular weight of 181.66 g/mol, this compound is characterized by its unique substitution pattern, which influences both its chemical reactivity and biological properties. Research indicates potential applications in medicinal chemistry, particularly in antimicrobial and anticancer domains.
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. A common method includes the reaction of 2-chloroaniline with acetone in the presence of strong acid catalysts like hydrochloric acid. This synthetic route can be optimized for yield and purity through methods such as recrystallization or chromatography .
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been evaluated for anticancer properties. Studies indicate that it may induce apoptosis in cancer cell lines through mechanisms involving the modulation of specific signaling pathways. For instance, it has been reported to affect the activity of certain enzymes and receptors involved in cell proliferation and survival .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction.
- Receptor Modulation : It may also act on cell surface receptors, altering signal transduction pathways that regulate cellular functions .
Comparative Analysis with Similar Compounds
To better understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 6-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline | Antimicrobial | Similar structural framework |
| 8-Chloro-3-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline | Anticancer | Enhanced lipophilicity |
Case Study 1: Antimicrobial Efficacy
In a study published in MDPI, researchers evaluated the antimicrobial activity of various tetrahydroquinoline derivatives including this compound. The results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations significantly lower than traditional antibiotics .
Case Study 2: Cancer Cell Apoptosis
A recent investigation into the anticancer effects revealed that treatment with this compound led to a marked increase in apoptosis markers in human breast cancer cell lines. This was linked to the compound's ability to modulate the expression of pro-apoptotic and anti-apoptotic proteins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
